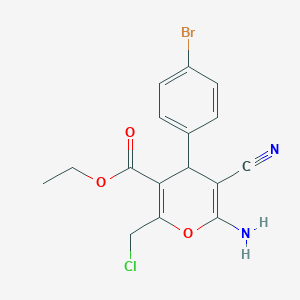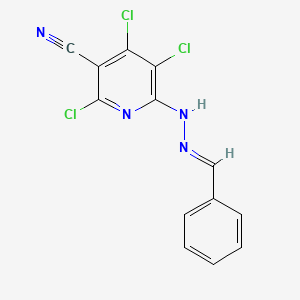
N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide)
Übersicht
Beschreibung
N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide), also known as BPNH, is a synthetic compound that has been widely used in scientific research. It is a member of the hydroxamic acid family and has been found to possess various biological properties.
Wissenschaftliche Forschungsanwendungen
N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been extensively studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs can lead to increased gene expression and has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been found to inhibit HDAC activity by binding to the active site of the enzyme. This binding prevents the removal of acetyl groups from histones, leading to increased gene expression. N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant activity by scavenging free radicals. Furthermore, N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) in lab experiments is its specificity for HDAC inhibition. N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been found to selectively inhibit HDAC1 and HDAC3, which are important targets for cancer therapy. However, N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has also been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide). One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide). Another area of research is the investigation of the potential therapeutic applications of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) and its effects on cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-[3-bromo-5-[(3-hydroxynaphthalene-2-carbonyl)amino]phenyl]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BrN2O4/c29-20-13-21(30-27(34)23-9-16-5-1-3-7-18(16)11-25(23)32)15-22(14-20)31-28(35)24-10-17-6-2-4-8-19(17)12-26(24)33/h1-15,32-33H,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNLCRTOXXBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC(=C3)Br)NC(=O)C4=CC5=CC=CC=C5C=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-bromo-5-[(3-hydroxynaphthalene-2-carbonyl)amino]phenyl]-3-hydroxynaphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3837827.png)
![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B3837834.png)
![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)

![5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3837871.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)
![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)
![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3837917.png)
![5-methyl-2-phenyl-4-({[4-(phenyldiazenyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3837918.png)
